Pent-4-ene-1-sulfonyl fluoride

Hydrolytic stability Bioconjugation Aqueous compatibility

Pent-4-ene-1-sulfonyl fluoride (CAS 1934403-51-6, molecular formula C₅H₉FO₂S, molecular weight 152.19) is an aliphatic sulfonyl fluoride featuring a terminal alkene separated from the SO₂F group by a saturated four-carbon linker. The compound belongs to the sulfonyl fluoride class, which has gained prominence as privileged SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry hubs following Sharpless's 2014 introduction of this next-generation click reaction.

Molecular Formula C5H9FO2S
Molecular Weight 152.19 g/mol
Cat. No. B13240903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePent-4-ene-1-sulfonyl fluoride
Molecular FormulaC5H9FO2S
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC=CCCCS(=O)(=O)F
InChIInChI=1S/C5H9FO2S/c1-2-3-4-5-9(6,7)8/h2H,1,3-5H2
InChIKeyUSIRINBQECYHKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pent-4-ene-1-sulfonyl Fluoride (CAS 1934403-51-6): A Bifunctional Alkenyl Sulfonyl Fluoride Building Block for Sequential Orthogonal Chemistry


Pent-4-ene-1-sulfonyl fluoride (CAS 1934403-51-6, molecular formula C₅H₉FO₂S, molecular weight 152.19) is an aliphatic sulfonyl fluoride featuring a terminal alkene separated from the SO₂F group by a saturated four-carbon linker . The compound belongs to the sulfonyl fluoride class, which has gained prominence as privileged SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry hubs following Sharpless's 2014 introduction of this next-generation click reaction [1]. Unlike its direct structural analog pent-4-ene-1-sulfonyl chloride (CAS 60154-77-0), the fluoride variant offers the characteristic stability-reactivity balance of the S-F bond, enabling applications in aqueous environments that are inaccessible to sulfonyl chlorides [2]. The compound is structurally distinct from the well-characterized ethenesulfonyl fluoride (ESF, CAS 677-25-8), where the SO₂F group is directly conjugated to the alkene, conferring Michael acceptor character; in pent-4-ene-1-sulfonyl fluoride, the saturated spacer electronically decouples the two functional groups, enabling independent, orthogonal reactivity at each site [3].

Dual-handle building block for sequential orthogonal SuFEx click chemistry
Aqueous-compatible bioconjugation and covalent probe synthesis
Independent alkene and SO₂F reactivity for diversity-oriented clicking

Why Pent-4-ene-1-sulfonyl Fluoride Cannot Be Replaced by Pent-4-ene-1-sulfonyl Chloride or Simpler Sulfonyl Fluorides in Sequential Click Chemistry Workflows


Generic substitution of pent-4-ene-1-sulfonyl fluoride with its sulfonyl chloride counterpart (CAS 60154-77-0) is precluded by fundamentally different stability profiles: sulfonyl chlorides undergo rapid hydrolysis in aqueous media (t₁/₂ typically minutes to hours depending on pH), whereas sulfonyl fluorides remain intact for days to weeks under identical conditions, enabling aqueous-phase SuFEx bioconjugation that sulfonyl chlorides cannot support [1]. Furthermore, replacement with ethenesulfonyl fluoride (ESF) would forfeit the electronically decoupled terminal alkene; in ESF the SO₂F group activates the C=C bond ~10⁶–10⁸-fold toward nucleophilic attack (electrophilicity parameter E = −12.09), rendering the alkene a strong Michael acceptor rather than a neutral, independently addressable handle [2]. This electronic deactivation is critical: pent-4-ene-1-sulfonyl fluoride's alkene can undergo thiol-ene radical additions, hydroboration, or transition-metal-catalyzed cross-coupling without competing reaction at the sulfonyl fluoride, enabling sequential orthogonal functionalization strategies that are impossible with either ESF or saturated alkyl sulfonyl fluorides [3]. Substituting with a simpler alkyl sulfonyl fluoride (e.g., methanesulfonyl fluoride) eliminates the terminal alkene handle entirely, collapsing the accessible reaction sequence to a single SuFEx transformation.

Sulfonyl chloride analog

Rapid aqueous hydrolysis may limit multi-step synthetic utility; moisture sensitivity requires anhydrous handling.

Ethenesulfonyl fluoride (ESF)

Michael-acceptor alkene precludes independent alkene chemistry; orthogonal diversification pathways may be lost.

Simple alkyl sulfonyl fluorides

Absence of terminal alkene handle collapses sequential strategy to a single SuFEx transformation.

Quantitative Comparative Evidence for Pent-4-ene-1-sulfonyl Fluoride: Hydrolytic Stability, Chemoselectivity, and Orthogonal Bifunctionality vs. Chloride Analogs and ESF


Hydrolytic Stability: Sulfonyl Fluoride vs. Sulfonyl Chloride – Aqueous Survival Determines Biological Applicability

Sulfonyl fluorides (RSO₂F) as a class, including pent-4-ene-1-sulfonyl fluoride, resist hydrolysis under aqueous conditions that rapidly degrade sulfonyl chlorides (RSO₂Cl). The S–F bond is exclusively cleaved via heterolytic pathways resistant to reduction, in contrast to sulfonyl chlorides which undergo facile hydrolysis to sulfonic acids (RSO₂Cl + H₂O → RSO₃H + HCl) [1]. Pent-4-ene-1-sulfonyl chloride (CAS 60154-77-0) is documented as moisture-sensitive, requiring storage under inert atmosphere, whereas the analogous sulfonyl fluoride is reported as hydrolytically stable and suitable for aqueous reaction conditions . While compound-specific half-life data for pent-4-ene-1-sulfonyl fluoride has not been published, the class-level stability order is well-established: sulfonyl fluorides > sulfonyl chlorides > sulfonyl bromides > sulfonyl iodides [2]. Enamine reports that aliphatic sulfonyl fluorides analogous to pent-4-ene-1-sulfonyl fluoride are 'stable in the presence of aqueous acids and stable to most reaction conditions,' a property explicitly not shared by the corresponding aliphatic sulfonyl chlorides which are 'hardly available and unstable under normal laboratory conditions' .

Hydrolytic Stability
Class-level
Stable to aqueous acids and ambient conditions
vs. sulfonyl chloride: rapid hydrolysis, moisture-sensitive
Supports aqueous workflow compatibility
Compound-specific half-life not reported
Hydrolytic stability Bioconjugation Aqueous compatibility

Chemoselectivity: Exclusive S-Sulfonylation vs. Competing Side Reactions – SuFEx Fidelity over Sulfonyl Chloride Promiscuity

Sulfonyl fluorides react exclusively at the sulfur center to produce sulfonylation products (sulfonamides, sulfonate esters), whereas sulfonyl chlorides can participate in competing reaction pathways including chlorination, reduction, and Friedel-Crafts side reactions [1]. Sigma-Aldrich/Merck technical documentation states that sulfonyl fluorides 'react fast and, compared to sulfonyl chlorides, chemoselectively produce only sulfonylation products' [2]. This exclusive reactivity is attributed to the high S–F bond dissociation energy and the heterolytic cleavage mechanism that precludes radical side pathways [1]. Krutak et al. (J. Org. Chem. 1979, 44, 3847-3858) demonstrated that aliphatic sulfonyl fluorides can be converted to sulfonamides in simple one-step procedures with clean conversion, avoiding the byproduct profiles typical of sulfonyl chloride-mediated sulfonamidation [3]. For pent-4-ene-1-sulfonyl fluoride specifically, this chemoselectivity is amplified by the presence of the terminal alkene: under SuFEx conditions, the SO₂F group reacts with amine or phenol nucleophiles while the alkene remains untouched, preserving the second handle for subsequent orthogonal chemistry [2].

Chemoselectivity
Class-level
Exclusive S-sulfonylation; alkene remains intact
vs. sulfonyl chloride: competing chlorination and reduction side reactions
Enables cleaner product profiles in library synthesis
Class-level inference from Sharpless (2014) and Sigma-Aldrich
SuFEx click chemistry Chemoselectivity Sulfonylation

Electronic Decoupling of Alkene from SO₂F: Pent-4-ene-1-sulfonyl Fluoride vs. Ethenesulfonyl Fluoride (ESF) – Divergent Alkene Reactivity Profiles

Ethenesulfonyl fluoride (ESF, CAS 677-25-8) is one of the strongest Michael acceptors ever characterized, with an experimentally determined electrophilicity parameter E = −12.09, which places its C=C bond reactivity 10⁶ to 10⁸ times higher toward nucleophilic attack than phenyl vinyl sulfone (E ≈ −18) [1]. This extreme electrophilicity arises from direct conjugation of the SO₂F group with the alkene π-system. In pent-4-ene-1-sulfonyl fluoride (SMILES: C=CCCCS(=O)(=O)F), the SO₂F group is separated from the terminal alkene by a saturated −CH₂CH₂CH₂− linker , which electronically insulates the alkene from the electron-withdrawing sulfonyl fluoride. Consequently, the alkene in pent-4-ene-1-sulfonyl fluoride behaves as a typical unactivated terminal olefin (comparable to 1-pentene) rather than a Michael acceptor. This is a structural differentiation—not merely a potency difference—that determines which chemical transformations are accessible: ESF undergoes nucleophilic conjugate addition at the alkene; pent-4-ene-1-sulfonyl fluoride can undergo radical additions (thiol-ene), hydroboration, olefin metathesis, or transition-metal-catalyzed cross-coupling at the alkene, all while the SO₂F group remains intact for subsequent SuFEx ligation [2].

Alkene Reactivity
Head-to-head
>10⁶-fold lower electrophilicity vs. ESF
Alkene approximates 1-pentene; ESF is a strong Michael acceptor (E = −12.09)
Neutral alkene enables orthogonal diversification
Based on Mayr electrophilicity scale (Chen, Mayer, Mayr 2016)
Electrophilicity Michael acceptor Orthogonal reactivity Ethenesulfonyl fluoride

Covalent Warhead Potential: Pent-4-ene-1-sulfonyl Fluoride as a Scaffold for Targeted Covalent Inhibitor Design – Class-Level Evidence from Structurally Analogous Probes

The pent-4-ene-1-sulfonyl fluoride scaffold serves as the parent structure for several biologically evaluated covalent probes. 2-Aminopent-4-ene-1-sulfonyl fluoride (CAS 2167666-31-9) and 2-amino-4-methylpent-4-ene-1-sulfonyl fluoride (CAS 2168128-24-1) are both documented as reactive warheads for covalent inhibitor design, with the sulfonyl fluoride group enabling 'selective, irreversible binding to target proteins' while the amine/alkene functionalities 'allow for further derivatization' [1] [2]. Sulfonyl fluorides as a class are privileged covalent warheads that 'probe enzyme binding sites and assess functionally important protein residues,' reacting context-specifically with serine, threonine, tyrosine, lysine, cysteine, and histidine residues—a broader target residue scope than acrylamide-based warheads which primarily target cysteine [3]. Unlike sulfonyl chlorides, which 'are resistant to reduction' and exhibit 'significantly improved thermodynamic stability,' sulfonyl fluoride probes are compatible with live-cell experiments and in vitro pharmacological assays [3]. The acyclic pent-4-ene backbone of pent-4-ene-1-sulfonyl fluoride provides conformational flexibility that may enable access to binding pockets inaccessible to more rigid aryl sulfonyl fluoride warheads, though this remains a structural inference pending direct comparative target-engagement data .

Warhead Scope
Reported
Targets Ser, Thr, Tyr, Lys, Cys, His residues
Broader residue coverage than acrylamide warheads (Cys only)
May support covalent probe design
Structural inference; direct target-engagement data pending
Covalent inhibitors Chemical biology Activity-based protein profiling SuFEx warhead

Supply Chain and Scalability: Pent-4-ene-1-sulfonyl Fluoride vs. Pent-4-ene-1-sulfonyl Chloride – Synthetic Accessibility and Commercial Availability

Pent-4-ene-1-sulfonyl fluoride (CAS 1934403-51-6) is commercially available through multiple chemical suppliers, though at more limited scale compared to its sulfonyl chloride counterpart (CAS 60154-77-0), which is stocked by major vendors including Bidepharm, CymitQuimica, and BOC Sciences . However, the sulfonyl fluoride can be synthesized from the corresponding sulfonyl chloride via fluoride–chloride exchange using KF or KHF₂, a well-established and high-yielding transformation (typically >80% yield) [1]. A general visible-light-induced method for constructing alkyl sulfonyl fluorides from alkyl iodides and ethenesulfonyl fluoride was reported in 2020, achieving yields up to 99% with broad functional group compatibility, providing an alternative direct synthetic route [2]. For procurement evaluation, the key differentiator is not initial commercial availability but functional utility: the sulfonyl chloride's moisture sensitivity necessitates anhydrous handling and limits shelf life, while the sulfonyl fluoride's hydrolytic stability enables longer storage and broader reaction compatibility, factors that translate to lower effective cost per successful reaction in multi-step synthetic sequences.

Synthetic Access
Reported
Cl→F exchange >80% yield; photoredox up to 99%
Commercial stock limited vs. sulfonyl chloride, but stable storage reduces effective cost
Supports procurement despite limited catalog availability
Yield data for analogous substrates; validation recommended
Commercial availability Synthesis scalability Procurement Building block

Recommended Application Scenarios for Pent-4-ene-1-sulfonyl Fluoride Based on Quantitative Differentiation Evidence


Sequential Orthogonal Bioconjugation: Thiol-ene Click at the Alkene Followed by SuFEx Ligation at the SO₂F Group

This scenario exploits the electronically decoupled bifunctional architecture of pent-4-ene-1-sulfonyl fluoride. In Step 1, the terminal alkene undergoes radical thiol-ene coupling with a cysteine-containing peptide or a thiol-functionalized fluorescent dye under UV or visible-light initiation, forming a stable thioether linkage while the SO₂F group remains completely inert [1]. In Step 2, the sulfonyl fluoride is activated (e.g., by Ca(NTf₂)₂ or a bifunctional amine catalyst) to undergo SuFEx conjugation with a lysine, serine, or tyrosine residue on a target protein, or with an amine-functionalized surface or polymer [2]. This sequential orthogonal strategy is inaccessible with ESF (where the alkene is Michael-acceptor-activated) and impossible with pent-4-ene-1-sulfonyl chloride (which hydrolyzes under aqueous thiol-ene conditions) [3].

Diversity-Oriented Click (DOC) Library Synthesis Using the Alkene as a Diversification Handle

Pent-4-ene-1-sulfonyl fluoride can serve as a core 'SuFExable' hub in diversity-oriented clicking (DOC) strategies [1]. The alkene can first be diversified via hydroboration/oxidation, cross-metathesis with functionalized olefins, or palladium-catalyzed cross-coupling (Heck, Suzuki after hydroboration), generating a library of structurally varied alkyl sulfonyl fluorides. The common SO₂F group is then engaged in a late-stage SuFEx reaction with a panel of amine-, phenol-, or alcohol-containing fragments to produce a diverse sulfonamide/sulfonate library. This strategy directly mirrors the DOC approach described for 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) but applied to the alkenyl scaffold, and is enabled specifically by the electronic insulation of the alkene from the SO₂F group [2].

Covalent Chemical Probe Development with Tunable Linker Length

The four-carbon saturated linker between the alkene and the SO₂F in pent-4-ene-1-sulfonyl fluoride provides a defined spatial separation (~5-6 Å extended) between the covalent warhead and any moiety attached via the alkene [1]. This linker length can be critical in chemical probe design, where the distance between a recognition element (attached via the alkene after hydroboration or thiol-ene) and the covalent warhead (the SO₂F group) determines which protein residues can be reached within a binding pocket [2]. Compared to the zero-atom spacer in ESF or the one-carbon spacer in phenyl sulfonyl fluorides, pent-4-ene-1-sulfonyl fluoride offers a unique intermediate linker length. The structurally analogous 2-aminopent-4-ene-1-sulfonyl fluoride and 2-amino-4-methylpent-4-ene-1-sulfonyl fluoride are already commercialized as covalent probe intermediates, validating the scaffold's relevance [3].

Polymer and Materials Functionalization via Orthogonal Alkene/SuFEx Chemistry

In materials science, pent-4-ene-1-sulfonyl fluoride can be incorporated into polymers via the alkene (e.g., through radical copolymerization with acrylates or thiol-ene network formation), yielding a polymer backbone with pendent sulfonyl fluoride groups [1]. These surface-exposed SO₂F groups can subsequently be functionalized with amines, phenols, or biomolecules via SuFEx click chemistry under mild aqueous conditions, enabling post-polymerization modification without backbone degradation [2]. This contrasts with sulfonyl chloride-functionalized polymers, where the sulfonyl chloride groups would hydrolyze during aqueous processing or biological exposure. The thermolytic stability of sulfonyl fluorides (stable even in refluxing aniline) further ensures that the SO₂F handles survive polymer processing conditions that would destroy sulfonyl chlorides [3].

Application
Selection Property
Validation Focus
Sequential orthogonal bioconjugation studies
Orthogonal reactivity profile
Reaction sequence fidelity under aqueous conditions
Diversity-oriented click library synthesis
Modular dual-handle architecture
Diversification without SO₂F activation loss
Covalent chemical probe design with defined linker length
Spacer-length selection for binding site accessibility
Target residue engagement specificity
Polymer post-polymerization functionalization
Processing-stable SO₂F handle
Surface functionalization retention after processing
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